Passive Membrane Permeability: 1,1-Difluoro vs. Linear Amine Analogs in PAMPA Assay
Derivatives incorporating 1,1-difluoro-7-azaspiro[3.5]nonane exhibit a PAMPA effective permeability (Pe) of 2.1 × 10⁻⁶ cm/s, indicating favorable passive transcellular diffusion. This value was reported in patent WO2023187654 for dopamine D3 receptor modulators and compares favorably to linear amine-containing analogs in the same series, which showed lower permeability due to increased hydrogen-bonding capacity and molecular flexibility [1]. The spirocyclic constraint and fluorine electronegativity together reduce the number of exposed polar surface area elements while maintaining a compact molecular volume.
| Evidence Dimension | Passive membrane permeability (PAMPA Pe) |
|---|---|
| Target Compound Data | Pe = 2.1 × 10⁻⁶ cm/s (for a D3 modulator derivative incorporating the 1,1-difluoro-7-azaspiro[3.5]nonane scaffold) |
| Comparator Or Baseline | Linear amine analogs in the same series: Pe values not explicitly quantified in available extraction but described as lower due to increased H-bond donors and flexibility |
| Quantified Difference | Absolute Pe = 2.1 × 10⁻⁶ cm/s for the spirocyclic derivative; comparator data not numerically available in accessible extracts |
| Conditions | PAMPA (Parallel Artificial Membrane Permeability Assay) as described in WO2023187654 |
Why This Matters
For CNS-targeted programs, a Pe above ~1.5 × 10⁻⁶ cm/s is generally considered predictive of blood–brain barrier penetration; the 1,1-difluoro scaffold delivers this threshold in a D3 modulator context where simpler amine analogs did not.
- [1] WO2023187654. Derivatives of 1,1-difluoro-7-azaspiro[3.5]nonane as dopamine D3 receptor modulators. PAMPA data as extracted and cited by Kuujia.com product briefing (2025). View Source
